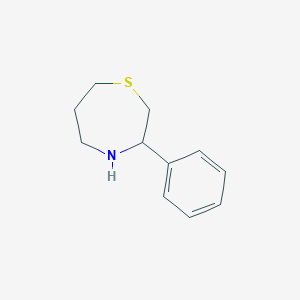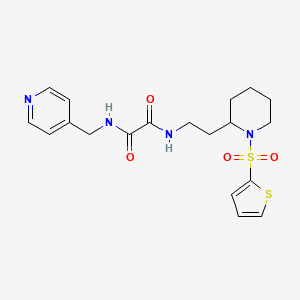![molecular formula C12H14N4OS B2596669 N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide CAS No. 440332-72-9](/img/structure/B2596669.png)
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. It has the molecular formula C12H14N4OS and a molecular weight of 262.33 .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which is a core structure in the compound, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis
The molecular structure of “N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” consists of a quinazoline ring attached to an acetamide group via an ethylamine linker .Applications De Recherche Scientifique
Antimicrobial Activity
The thioxo-dihydroquinazolin-4-yl moiety has been associated with significant antimicrobial properties . Research indicates that derivatives of this compound show potential in inhibiting the growth of Candida albicans , a common fungal pathogen . This is particularly relevant for developing new antifungal agents, which are in high demand due to the rising resistance to existing medications.
Anticancer Research
Quinazolinone derivatives have been explored for their anticancer activities . The presence of substituents like the thioxo group can enhance the compound’s ability to interact with cancer cell lines, potentially leading to new therapeutic agents for cancer treatment .
Enzyme Inhibition
This compound has shown promise in the inhibition of enzymes such as dihydrofolate reductase (DHFR) . DHFR is a critical enzyme in the folate pathway, which is essential for DNA synthesis and repair. Inhibitors of DHFR are used in the treatment of various diseases, including cancer and bacterial infections.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds . These compounds have diverse applications, including drug development, agricultural chemicals, and dyes .
Biological Activity Prediction
Using software like PASS, researchers can predict the biological activity of derivatives of this compound. This aids in the identification of potential applications in pharmacology, such as apoptosis agonists , which are important in cancer therapy .
Green Chemistry
The synthesis of quinazolinone derivatives aligns with the principles of green chemistry . The use of microwave irradiation and heterogeneous catalysts in the synthesis process represents an environmentally friendly approach, reducing the use of toxic solvents and energy consumption .
Pharmacological Studies
Quinazolinones are known for a broad spectrum of pharmacological activities . They are studied for their potential as antitumor, antioxidant, antibacterial, antifungal, anticonvulsant, and antihypertensive drugs .
Orientations Futures
Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future directions of “N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide” could be in the exploration of these medicinal activities.
Propriétés
IUPAC Name |
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(17)13-6-7-14-11-9-4-2-3-5-10(9)15-12(18)16-11/h2-5H,6-7H2,1H3,(H,13,17)(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWRLHPWVZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)
![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)



![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)

